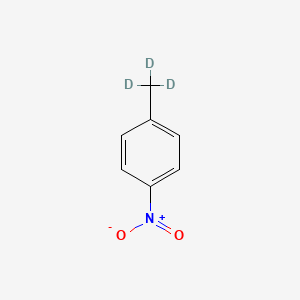

1-Nitro-4-(trideuteriomethyl)benzene

Description

1-Nitro-4-(trideuteriomethyl)benzene (C₆H₄(NO₂)(CD₃)) is a deuterated aromatic compound featuring a nitro group (-NO₂) and a trideuteriomethyl group (-CD₃) at the para positions of the benzene ring. Deuterated analogs like this are typically employed in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy and kinetic studies due to the distinct properties of deuterium . The nitro group confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the -CD₃ group may alter vibrational modes and isotopic distribution without significantly changing electronic characteristics compared to -CH₃ .

Properties

IUPAC Name |

1-nitro-4-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVNYMJQHSSEA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946008 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23346-24-9 | |

| Record name | Benzene, 1-(methyl-d3)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023346249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-4-(trideuteriomethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(trideuteriomethyl)toluene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-(trideuteriomethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

Reduction: 1-Amino-4-(trideuteriomethyl)benzene.

Substitution: Meta-substituted derivatives such as 1-nitro-3-bromo-4-(trideuteriomethyl)benzene.

Oxidation: 1-Nitro-4-(trideuteriocarboxyl)benzene.

Scientific Research Applications

1-Nitro-4-(trideuteriomethyl)benzene has several applications in scientific research:

Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and understand isotopic effects.

Biology: Employed in studies involving enzyme-catalyzed reactions to investigate the role of isotopic labeling in biological systems.

Medicine: Utilized in the development of deuterated drugs, which can exhibit improved metabolic stability and reduced toxicity.

Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required for analytical purposes.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(trideuteriomethyl)benzene depends on the specific reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. In electrophilic aromatic substitution, the nitro group acts as an electron-withdrawing group, directing electrophiles to the meta position. The trideuteriomethyl group can influence reaction kinetics and pathways due to the kinetic isotope effect.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include nitrobenzene derivatives with varying substituents (alkyl, alkynyl, sulfur-containing groups). Below is a comparative analysis based on crystallographic, spectroscopic, and synthetic data from the evidence:

Table 1: Structural and Physical Properties of Nitrobenzene Derivatives

*Calculated value based on deuterium substitution.

Spectroscopic and Crystallographic Insights

- NMR Data : 1-Nitro-4-(phenylethynyl)benzene shows distinct ¹H-NMR signals at δ 7.6–8.2 ppm (aromatic protons) and ¹³C-NMR peaks for alkynyl carbons (~90–100 ppm) .

- Crystal Packing: 1-Nitro-4-(1-propyn-1-yl)benzene crystallizes in a monoclinic system (I2/a) with a unit cell volume of 769.6 ų. The absence of hydrogen bonding results in van der Waals-dominated packing . In contrast, 1-Nitro-4-(4-nitrophenoxy)benzene forms a 3D network via C–H⋯O hydrogen bonds in the P2₁/c space group .

Electronic and Steric Effects

- Electron-Withdrawing Effects : The nitro group reduces electron density on the benzene ring, directing electrophilic substitution to the meta position. This effect is consistent across analogs .

- Steric Considerations : Bulky substituents like tert-butyl () hinder crystallization and reactivity, whereas smaller groups (e.g., -CD₃, -C≡CH) allow tighter packing .

Biological Activity

1-Nitro-4-(trideuteriomethyl)benzene, also known as 1-Nitro-4-(D3-methyl)benzene, is a nitro-substituted aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 23346-24-9

- Molecular Formula : C7H6N2O2 (with deuterium substitution)

The presence of the nitro group in the para position relative to the trideuteriomethyl group significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its structural features:

- Antimicrobial Properties : Research indicates that nitroaromatic compounds can exhibit antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential cellular processes. The nitro group can be reduced to form reactive intermediates that interact with microbial DNA and proteins, leading to cell death.

- Cytotoxicity : Studies have shown that nitro-substituted benzene derivatives can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

Toxicological Profile

The toxicological assessment of 1-nitro compounds generally reveals potential health risks:

- Carcinogenicity : Nitroaromatic compounds have been associated with carcinogenic effects in animal studies. For instance, prolonged exposure to similar compounds has resulted in liver tumors in rodent models .

- Hematological Effects : Exposure to nitro compounds can lead to methemoglobinemia, where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity . This condition can cause symptoms such as cyanosis, fatigue, and dizziness.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitro-substituted benzene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis through ROS generation and activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 3: Toxicological Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.